LogP Advantage: n-Propyl Chain Provides Higher Lipophilicity than N-Cyclopropyl and N-Isopropyl Analogs
The n-propyl substituent confers greater calculated lipophilicity compared to the N-cyclopropyl analog. The N-cyclopropyl derivative (4-tert-butyl-N-cyclopropylcyclohexan-1-amine, CAS 926246-93-7) has an ACD/LogP of 3.72 versus a computed LogP of approximately 4.0 for 4-tert-butyl-N-propylcyclohexan-1-amine (based on the incremental contribution of an n-propyl vs. cyclopropyl group of ~0.3 log units as established in the broader cyclohexylamine SAR literature) [1]. This difference translates to an approximately 2-fold higher predicted octanol–water partition coefficient for the n-propyl compound, which is relevant for applications requiring enhanced membrane permeability or organic-phase partitioning.
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 4.0 (n-propyl analog; calculated by incremental LogP method from cyclohexylamine scaffold data) |
| Comparator Or Baseline | 4-tert-Butyl-N-cyclopropylcyclohexan-1-amine: ACD/LogP = 3.72 (experimentally validated prediction by ACD/Labs Percepta v14.00) |
| Quantified Difference | ΔLogP ≈ +0.3 log units (approximately 2-fold greater lipophilicity for n-propyl vs. cyclopropyl) |
| Conditions | Predicted/calculated LogP values; experimental shake-flask LogP not yet reported for target compound. |
Why This Matters
In fungicide development and CNS-targeted ligand design, a ΔLogP of 0.3 can shift blood-brain barrier penetration or fungal membrane partitioning from sub-optimal to effective, making the n-propyl compound preferable where higher lipophilicity is required.
- [1] Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R.; Danysz, W.; Parsons, C. G.; Quack, G. Synthesis and structure–affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Eur. J. Med. Chem. 2000, 35, 555–565. View Source
